molecular formula C9H18N2 B175113 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine CAS No. 141650-55-7

9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine

Cat. No. B175113
M. Wt: 154.25 g/mol
InChI Key: HTZWHTQVHWHSHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine is a chemical compound with the molecular formula C9H18N2 . It has an average mass of 154.253 Da and a monoisotopic mass of 154.147003 Da . It is also known by other names such as Endo-3-Amine-9-Methyl-9-Azabicyclo[3,3,1]Nonan .


Molecular Structure Analysis

The molecular structure of 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine consists of a bicyclic framework with a nitrogen atom incorporated into one of the rings . This structure is part of the azabicycloalkane class of compounds, which are characterized by their fused ring systems containing a nitrogen atom .

Scientific Research Applications

Chromatographic Separation and Analysis

9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine, known as granatamine, is significant in analytical chemistry, particularly in the separation and analysis of isomers. A high-performance liquid chromatographic method has been developed to differentiate the exo and endo isomers of granatamine, which is crucial in the preparation of granisetron, a bulk drug (Krishna, Babu, Rao, & Rao, 2009).

Synthesis of Derivatives and Analogs

The compound is a core structure for synthesizing various derivatives. Catalytic hydrogenation and further chemical reactions allow for the production of 3-substituted 3-azabicyclo[3.3.1]nonan-9-amines, which can be transformed into different compounds like amides, Schiff bases, and isothiocyanates (Moskalenko, Chashchin, & Boev, 2011). This diversity in derivatives highlights its importance in synthetic organic chemistry.

Conformational and Structural Studies

Conformational and structural studies of derivatives of 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine provide insights into their physical and chemical properties. These studies involve various techniques like IR, Raman, NMR spectroscopy, and X-ray crystallography, contributing to a deeper understanding of their molecular behavior and potential applications in pharmacology and material science (Iriepa et al., 1999; Arias-Pérez, Alejo, & Maroto, 1997).

Novel Synthetic Protocols

Research has been conducted to develop novel synthetic protocols using 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine as a starting material or intermediate. This includes the creation of functionalized 9-azabicyclo[3.3.1]nonane derivatives through cascade reactions, demonstrating the compound's utility in complex organic syntheses (Duan et al., 2021).

properties

IUPAC Name

9-methyl-9-azabicyclo[3.3.1]nonan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2/c1-11-8-3-2-4-9(11)6-7(10)5-8/h7-9H,2-6,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTZWHTQVHWHSHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCCC1CC(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine

CAS RN

76272-56-5
Record name (1R,5S)-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

N-methyl-9-azabicyclo-[3.3.1]-nonan-3-one oxime (3.25 g., 0.02 mole) was dissolved in ethanol and hydrogenated over Raney nickel in the presence of ammonium acetate at 300 p.s.i. at 50° C. for 24 hours. The mixture was filtered, evaporated in vacuo, dissolved in dilute hydrochloric acid, basified and extracted into ethyl acetate. The combined organic layers were dried (K2CO3), filtered and evaporated in vacuo to yield 3-amino-9-methyl-9-azabicyclo-[3.3.1]-nonane (2.67 g., 90%), used without further purification.
Quantity
3.25 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

A mixture of 9-methyl-9-aza-bicyclo[3.3.1]nonan-3-one oxime hydrochloride (0.670 g, 3.27 mmol), rhodium on carbon (0.610 g, 5% rhodium), methanol (18 mL), and concentrated ammonium hydroxide (8.0 mL, 120 mmol) was shaken under a 50 psi hydrogen atmosphere and warmed to 50° C. for 19 h. The mixture was then filtered through a pad of diatomaceous earth and the pad rinsed with additional methanol (3×20 mL). The filtrate was then concentrated to dryness, and residue was partitioned between 10% aqueous sodium carbonate (25 mL) and chloroform (25 mL). The layers were separated, and the aqueous layer was extracted with additional chloroform (2×25 mL). The combined organic extracts were dried over anhydrous potassium carbonate, filtered, and concentrated to afford 3-amino-9-methyl-9-azabicyclo[3.3.1]nonane (0.466 g, 92% yield) as a yellow oil: 1H NMR (500 MHz, CDCl3) δ 3.20 (m, 1H), 3.01 (d, J=11.1 Hz, 2H), 2.46 (s, 3H), 2.32-2.25 (m, 2H), 1.99-1.89 (m, 3H), 1.50-1.42 (m, 1H), 1.14-10.9 (m, 2H), 1.07 (br s, 2H), 0.98-0.91 (m, 2H); MS (ESI) m/z 155 [M+H]+. This material was converted to the corresponding dihydrochloride salt in quantitative yield by treatment with excess 4M hydrogen chloride gas in dioxane: mp 232-235° C. 1H NMR (300 MHz, DMSO-d6) δ 11.28 (br s, 1H), 10.31 (br s, 1H), 8.46 (br s, 2H), 3.85 (br s, 2H), 3.61 (br s, 1H), 3.07 (dd, J=18.1, 6.6 Hz, 1H), 2.96 (d, J=4.6 Hz, 2H), 2.76 (d, J=4.6 Hz, 1H), 2.46 (d, J=17.0 Hz, 1H), 2.30-2.18 (m, 2H), 2.02 (br d, J=7.8 Hz, 1H), 1.88-1.72 (m, 2H), 1.70-1.19 (m, 3H).
Name
9-methyl-9-aza-bicyclo[3.3.1]nonan-3-one oxime hydrochloride
Quantity
0.67 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
0.61 g
Type
catalyst
Reaction Step One
Quantity
18 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

Bicycloamines that can be used in the preparation of the bicyclobase amides are commercially available, can be prepared by known procedures described in the literature, or as described below. For example, 2-Methyl-2-azabicyclo[2.2.2]octan-5-amine was obtained by the reduction of the 2-Boc-2-azabicyclo[2.2.2]octan-5-amine (J. Med. Chem. 1973, 16, 853; Synthesis 1979, 50; WO97/40016). 2-Methyl-2-azabicyclo[2.2.1]heptan-5-amine (Tetrahedron 1998, 54, 8047-8054; J. Med. Chem. 1992, 35, 2184-2191), octahydroindolizin-6-amine (U.S. Pat. No. 4,213,983), 2-azabicyclo[2.2.1]heptan-5-amine (J. Med. Chem. 1990, 33, 1924), 8-azabicyclo[3.2.1]octan-3-amine (WO38680A1; J. Med. Chem., 1993, 36, 3707; J. Med. Chem. 2001, 44, 1815), and 9-azabicyclo[3.3.1]nonan-3-amine (WO38680A1; J. Med. Chem. 1993, 36, 3707; J. Med. Chem. 2001, 44, 1815) were prepared according to literature procedures. 8-Methyl-8-azabicyclo[3.2.1]octan-3-amine was obtained from commercial sources as a variable mixture of endo- and exo-isomers whereas pure exo- and pure endo-isomers were prepared according to the literature (J. Med. Chem. 1998, 41, 988). 3,8-Dimethyl-8-azabicyclo[3.2.1]octan-3-amine was prepared from 3-aminotropane by exposure to di-tert-butyl dicarbonate followed by lithium aluminum hydride reduction. endo-9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine was obtained by the acid hydrolysis of granisetron exo-9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine and a mixture of endo- and exo-9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine may be obtained according to the procedures set forth in European Patent Application No. 0 013 138 A1. 8-Methyl-3,8-diazabicyclo[3.2.1]octane and 3-methyl-3,8-diazabicyclo[3.2.1]octane were prepared from the commercially available 8-Boc protected base by lithium aluminum hydride reduction and reductive alkylation followed by deprotection, respectively.
Name
3-aminotropane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine
Reactant of Route 2
Reactant of Route 2
9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine
Reactant of Route 3
Reactant of Route 3
9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine
Reactant of Route 4
9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine
Reactant of Route 5
9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine
Reactant of Route 6
9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine

Citations

For This Compound
36
Citations
SR Krishna, BM Rao, NS Rao - Die Pharmazie-An …, 2009 - ingentaconnect.com
A simple and accurate high-performance liquid chromatographic method was developed for the determination of exo-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine in endo-9-methyl-9-…
Number of citations: 1 www.ingentaconnect.com
F Jiang, J Bupp, S Rhee, L Toll… - Journal of labelled …, 2012 - Wiley Online Library
The α3β4 subtype of the nicotinic acetylcholine receptors (nAChR) is present in limited but specific areas of the brain unlike the widely distributed α4β2 nAChR subtype, known to be …
EW Tuan, AG Horti, TT Olson, Y Gao… - Molecular …, 2015 - ASPET
AT-1001 [N-(2-bromophenyl)-9-methyl-9-azabicyclo[3.3.1] nonan-3-amine] is a high-affinity and highly selective ligand at α3β4 nicotinic cholinergic receptors (nAChRs) that was …
Number of citations: 12 molpharm.aspetjournals.org
Z Yang, DJ Fairfax, JH Maeng, L Masih… - Bioorganic & medicinal …, 2010 - Elsevier
A new class of 2-substituted benzoxazole carboxamides are presented as potent functional 5-HT 3 receptor antagonists. The chemical series possesses nanomolar in vitro activity …
Number of citations: 25 www.sciencedirect.com
A Knight, JL Hemmings, I Winfield… - Journal of medicinal …, 2016 - ACS Publications
A series of N 6 -bicyclic and N 6 -(2-hydroxy)cyclopentyl derivatives of adenosine were synthesized as novel A 1 R agonists and their A 1 R/A 2 R selectivity assessed using a simple …
Number of citations: 45 pubs.acs.org
L Xiong, X Mao, Y Guo, Y Zhou, M Chen, P Chen… - Biochemical and …, 2021 - Elsevier
Bromodomain and PHD finger containing transcription factor (BPTF) is a multidomain protein that regulates the transcription of chromatin and is related to many cancers. Herein, we …
Number of citations: 6 www.sciencedirect.com
E Darout, RP Robinson, KF McClure… - Journal of Medicinal …, 2013 - ACS Publications
A series of GPR119 agonists based on a 2,6-diazatricyclo[3.3.1.1∼3,7∼]decane ring system is described. Also provided is a detailed account of the development of a multigram scale …
Number of citations: 34 pubs.acs.org
NT Zaveri, S Bertrand, D Yasuda… - Nicotine & Tobacco …, 2015 - academic.oup.com
Introduction: Genome-wide association studies linking the α3, β4, and α5 nicotinic acetylcholine receptor (nAChR) subunits to nicotine dependence suggest that α3β4* nAChR may be …
Number of citations: 19 academic.oup.com
J Kilian, M Ozenil, M Millard, D Fürtös… - Pharmaceuticals, 2022 - mdpi.com
Due to their important role in mediating a broad range of physiological functions, muscarinic acetylcholine receptors (mAChRs) have been a promising target for therapeutic and …
Number of citations: 4 www.mdpi.com
A Cippitelli, J Wu, KA Gaiolini… - British journal of …, 2015 - Wiley Online Library
Background and Purpose The α3β4 subtype of nicotinic acetylcholine receptors ( nAChRs ) has been implicated in mediating nicotine reinforcement processes. AT ‐1001 has been …
Number of citations: 44 bpspubs.onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.